3,5-Diethoxybenzoic acid

Antimicrobial Medicinal Chemistry MIC

Researchers requiring a versatile benzoic acid building block often encounter inconsistent purity. 3,5-Diethoxybenzoic acid (CAS 124480-95-1) at 98% HPLC delivers distinct electronic and steric properties vs. methoxy analogs. • 2× higher anti-S. aureus potency (MIC 32 vs. 64 µg/mL) than 3,5-dimethoxy congener • Tb(III) complex: highest luminescence quantum yield among dialkoxybenzoic acid ligands • Reliable crystallographic data (R1=0.053) for accurate computational modeling High purity suppresses side reactions in multi-step synthesis, improving reproducibility.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 124480-95-1
Cat. No. B058343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethoxybenzoic acid
CAS124480-95-1
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)C(=O)O)OCC
InChIInChI=1S/C11H14O4/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyFCSNGXDTYSQXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethoxybenzoic Acid: Overview


3,5-Diethoxybenzoic acid (CAS 124480-95-1) is a disubstituted benzoic acid derivative with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. It is characterized by the presence of two ethoxy groups at the 3- and 5-positions of the aromatic ring, which impart distinct electronic and steric properties compared to its methoxy-substituted or regioisomeric analogs [1]. It is typically encountered as a white to off-white crystalline solid with a melting point of 105–109 °C, a predicted boiling point of 362.2±22.0 °C, and a predicted density of 1.148±0.06 g/cm³ . It is primarily utilized as a versatile synthetic intermediate, a ligand in coordination chemistry, and a scaffold for materials science and medicinal chemistry research.

Synthetic intermediate with 3,5-diethoxy substitution
Ligand scaffold for lanthanide coordination chemistry
Antimicrobial screening scaffold for Gram-positive models

3,5-Diethoxybenzoic Acid: Non-Interchangeability with Analogs


While 3,5-Diethoxybenzoic acid belongs to the broader class of dialkoxybenzoic acids, its specific substitution pattern (3,5-diethoxy) confers unique physicochemical and performance characteristics that preclude simple substitution with common analogs such as 3,5-dimethoxybenzoic acid (CAS 1132-21-4) or its regioisomer 3,4-diethoxybenzoic acid (CAS 350997-60-3). The ethoxy groups, with their longer alkyl chains, enhance lipophilicity and modulate electron density differently than methoxy groups [1], directly impacting downstream reactivity, material compatibility, and biological interactions. Furthermore, as demonstrated in Section 3, this specific isomer achieves quantifiable differentiation in key application-specific metrics—including antimicrobial potency, luminescence quantum yield, and thermal stability—making it a distinct and non-fungible chemical entity for scientific procurement and formulation [2].

Attribute
3,5-Diethoxybenzoic acid
3,5-Dimethoxy analog
Lipophilicity
Higher log P due to ethoxy chains
Lower log P, membrane penetration profile may differ
Coordination behavior
Distinct steric and electronic profile
Methoxy groups may shift metal-binding geometry
Antimicrobial endpoint
Reported lower MIC context
Higher MIC, potency profile may not transfer directly

Regioisomer 3,4-diethoxybenzoic acid differs in substitution pattern, potentially altering reactivity and crystallinity.

3,5-Diethoxybenzoic Acid: Quantitative Differentiation Evidence


Antimicrobial Activity Against S. aureus

In head-to-head comparisons of related benzoic acid derivatives, 3,5-diethoxybenzoic acid demonstrated superior potency against the clinically relevant Gram-positive pathogen Staphylococcus aureus. Its minimum inhibitory concentration (MIC) of 32 µg/mL is half that required for its structural analog, 3,5-dimethoxybenzoic acid, which showed an MIC of 64 µg/mL against the same strain [1]. This difference is likely attributable to the increased lipophilicity conferred by the ethoxy groups, which can enhance membrane penetration [2].

Antimicrobial MIC
Head-to-head
32 µg/mL
vs 64 µg/mL (dimethoxy analog)
Reported MIC endpoint context
S. aureus broth microdilution; lipophilicity may contribute
Antimicrobial Medicinal Chemistry MIC

Luminescence Quantum Yield in Tb(III) Complexes

When complexed with terbium(III), the ligand 3,5-diethoxybenzoic acid yields a coordination compound with the highest luminescence quantum yield among a series of structurally related dialkoxybenzoic acids [1]. This is a critical performance metric for applications in OLEDs and bio-imaging. While the exact quantum yield value is not provided in the abstract, the rank-order superiority is explicitly stated, with the 3,5-diethoxy derivative outperforming its 3,4-diethoxy and 2,5-dimethoxy counterparts [1]. This enhancement is attributed to the optimal positioning of the ethoxy substituents, which facilitates efficient energy transfer from the ligand to the Tb(III) ion [2].

Luminescence quantum yield
Reported rank
Ranked 1st
among tested dialkoxybenzoic acid Tb(III) complexes
Supports luminescence probe screening
Exact quantum yield not reported; energy transfer efficiency context
Luminescent Materials Coordination Chemistry Photophysics

Thermal Stability for Material Applications

The terbium(III) coordination compound formed with 3,5-diethoxybenzoic acid exhibits robust thermal stability, remaining stable up to a temperature range of 300–330°C as determined by thermogravimetric analysis (TGA) [1]. This is a critical property for the fabrication and operational lifetime of devices that incorporate these materials, such as OLEDs or sensors, which may be subjected to elevated temperatures during manufacturing or use. While no direct thermal stability data is provided for the pure acid, this performance in a metal-organic complex is a direct consequence of the ligand's structural attributes and is a key differentiator from less stable ligand families.

Thermal stability
Class-level
300–330 °C
Reported TGA decomposition range
Measured on Tb(III) complex; ligand structural attribute
Thermal Analysis Coordination Polymers Materials Science

Crystal Structure for Rational Design

The crystal structure of a furanyl derivative of 3,5-diethoxybenzoic acid has been precisely determined, providing high-quality, low R-factor data that is essential for structure-activity relationship (SAR) studies and computational modeling [1]. The crystal data (monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) and the refined R-value (R1 = 0.053 for 2043 observed reflections) provide a reliable and verifiable 3D structural framework. This level of precision is not universally available for all analogs, making this compound a more attractive starting point for rational design where accurate molecular geometry is critical [2].

Crystal structure quality
Reported
R1 = 0.053
Monoclinic, C2
Supports modeling accuracy
Furanyl derivative; low R-factor aids SAR
Crystallography Solid State Chemistry X-ray Diffraction

Commercial Purity for Reproducible Research

Commercially available 3,5-diethoxybenzoic acid is consistently supplied with high purity specifications, typically 98% as determined by High-Performance Liquid Chromatography (HPLC) . This is in contrast to the lower purity grade (e.g., 95%) sometimes reported for its 3,5-dimethoxybenzoic acid counterpart , which may be more prone to containing process impurities that could interfere with sensitive applications. The provision of precise melting point data (105-109 °C) by reputable vendors further serves as a verifiable quality metric upon receipt .

Commercial purity
Supplier specification
98% (HPLC)
Supports batch consistency
Dimethoxy analog typically 95%; vendor CoA context
Quality Control Analytical Chemistry Procurement

3,5-Diethoxybenzoic Acid: High-Value Applications


Antibacterial Drug Discovery Lead Optimization

For medicinal chemistry programs targeting Gram-positive bacterial infections, 3,5-Diethoxybenzoic acid serves as a superior starting scaffold compared to its dimethoxy analog. Its 2-fold higher potency (MIC of 32 µg/mL vs. 64 µg/mL against S. aureus) [1] provides a more favorable starting point for lead optimization, potentially reducing the number of synthetic iterations needed to achieve a target potency threshold. The enhanced lipophilicity from the ethoxy groups may also improve pharmacokinetic properties in vivo, making it a strategically advantageous building block for synthesizing novel antimicrobial libraries.

High-Brightness Terbium-Based Luminescent Materials

In the development of advanced photonic materials, such as emitters for OLEDs or luminescent sensors, the choice of ligand is paramount. The terbium(III) complex of 3,5-Diethoxybenzoic acid is explicitly identified as having the highest luminescence quantum yield among its dialkoxybenzoic acid analogs [2]. This proven performance edge makes it the ligand of choice for maximizing device brightness and efficiency. Furthermore, the complex's high thermal stability (stable up to 300–330 °C) ensures it can withstand the rigorous thermal conditions of device fabrication and operation [2].

Structure-Based Drug Design and Crystallography

For research groups utilizing X-ray crystallography or computational modeling to drive rational design, 3,5-Diethoxybenzoic acid offers a reliable and well-characterized structural foundation. The availability of precise, low R-factor crystallographic data (R1 = 0.053) for a derivative [3] provides a more accurate starting point for density functional theory (DFT) calculations, molecular docking studies, and the design of novel analogs. This reduces the inherent uncertainty in modeling and can accelerate the identification of promising drug candidates.

Synthesis with High-Purity Intermediates

In multi-step synthetic routes where the purity of intermediates is critical to overall yield and final product quality, the procurement of 3,5-Diethoxybenzoic acid at a standard 98% (HPLC) purity grade is a distinct advantage . This high purity specification minimizes the risk of side reactions or catalyst poisoning from unknown impurities that can plague lower-purity alternatives, thereby enhancing the reproducibility and scalability of complex chemical syntheses in both academic and industrial process chemistry settings.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Ethoxy-group lipophilicity
MIC endpoint evaluation against Gram-positive models
Lanthanide-based luminescent materials
Ligand-to-metal energy transfer
Quantum yield benchmarking
Crystallography-assisted molecular design
High-resolution structural data
Refinement quality assessment
High-purity intermediate procurement
HPLC purity specification
Impurity profile review

Technical Documentation Hub

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56 linked technical documents
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